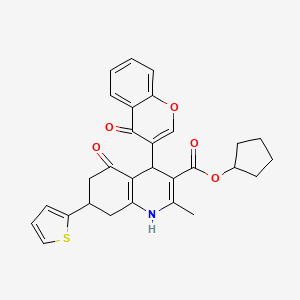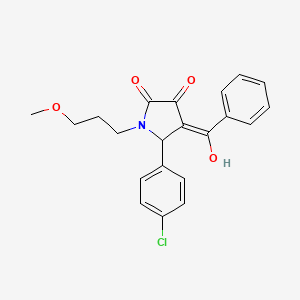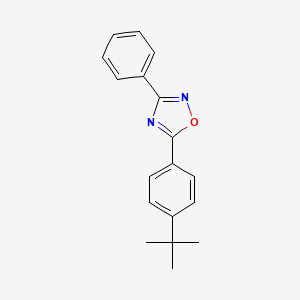![molecular formula C25H24N4O2S B11629203 prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11629203.png)
prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メチル-4-[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロプ-2-エン-1-イルエステルは、様々な官能基を組み合わせた独特の構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
6-メチル-4-[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロプ-2-エン-1-イルエステルの合成には、複数のステップが必要です。一般的な方法の1つは、適切な触媒の存在下で、6-メチル-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸とプロプ-2-エン-1-オールを反応させることです。 この反応は、典型的には還流条件下で行われ、反応物の完全な転換を確実にする .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターと自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。また、温度、圧力、触媒濃度などの反応条件を最適化することは、大規模合成にとって非常に重要です。
化学反応解析
反応の種類
6-メチル-4-[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロプ-2-エン-1-イルエステルは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、対応するスルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、チオキソ基をチオールまたはスルフィドに変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化反応に過酸化水素または過マンガン酸カリウムなどの酸化剤、還元反応に水素化ホウ素ナトリウムなどの還元剤、置換反応にアミンまたはアルコキシドなどの求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換に基づいて最適化されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、チオキソ基の酸化は、スルホキシドまたはスルホンを生成することができますが、求核置換は、ピラゾール環に様々な官能基を導入することができます .
科学研究への応用
6-メチル-4-[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロプ-2-エン-1-イルエステルには、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的研究では、この化合物は、抗菌性や抗癌性など、潜在的な生物活性について研究されています.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the prop-2-en-1-yl group and the tetrahydropyrimidine ring. The final step involves the formation of the carboxylate group under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial to achieving efficient synthesis.
化学反応の分析
Types of Reactions
PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methods.
Biology
In biological research, PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is studied for its potential biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
6-メチル-4-[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロプ-2-エン-1-イルエステルの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素または受容体に結合し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。 関与する正確な分子経路は、特定の用途と標的によって異なります .
類似化合物の比較
類似化合物
4-(1-プロペニル)-2,6-ジメトキシフェノール: この化合物は、特にプロペニル基の存在において、6-メチル-4-[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロプ-2-エン-1-イルエステルと構造的な類似性を共有しています.
ナフタレン、1,2,4a,5,6,7,8,8a-オクタヒドロ-4a-メチル-1-メチレン-7-(1-メチルエテニル): この化合物は、また、プロペニル基を含み、類似の化学反応性を示します.
独自性
6-メチル-4-[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロプ-2-エン-1-イルエステルは、官能基の組み合わせが独特であるため、独特です。この組み合わせは、明確な化学的および生物学的特性を与えます。 その構造は、様々な化学修飾を可能にするため、様々な研究および産業用途において汎用性の高い化合物です .
類似化合物との比較
Similar Compounds
- **PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- **PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Uniqueness
The uniqueness of PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C25H24N4O2S |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
prop-2-enyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H24N4O2S/c1-4-14-31-24(30)21-17(3)26-25(32)27-23(21)20-15-29(19-8-6-5-7-9-19)28-22(20)18-12-10-16(2)11-13-18/h4-13,15,23H,1,14H2,2-3H3,(H2,26,27,32) |
InChIキー |
OPDHEFMDKZWCEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=S)N3)C)C(=O)OCC=C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-ethoxybenzamide](/img/structure/B11629133.png)
![2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B11629139.png)
![methyl 2-{(3E)-2-(3-bromophenyl)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629146.png)
![4-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11629153.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629156.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide](/img/structure/B11629162.png)
![(4Z)-5-(2,4-dichlorophenyl)-4-(1-hydroxyethylidene)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B11629168.png)
![Ethyl 8-methyl-4-[(4-morpholin-4-ylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11629180.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11629182.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11629189.png)


